1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the piperazine moiety in the structure enhances its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Similar compounds have been found to exhibit potent 5-ht2 antagonist activity, which could suggest a potential interaction with serotonin receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This suggests that the compound may play a role in cholinergic signaling pathways.
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit anticancer activity against human cancer cell lines and primary cll cells .
Preparation Methods
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the triazole and pyrimidine precursors.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving urea or guanidine derivatives with β-diketones or β-ketoesters.
Coupling Reaction: The triazole and pyrimidine rings are then coupled together using a suitable coupling agent such as phosphorus oxychloride.
Introduction of Piperazine Moiety:
Industrial production methods may involve optimization of these steps to improve yield and reduce production costs.
Chemical Reactions Analysis
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Comparison with Similar Compounds
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine moiety and exhibits good antibacterial activity.
Pyridazinones containing the (4-methoxyphenyl)piperazine: These compounds have shown strong inhibitory effects in various biological assays.
The uniqueness of this compound lies in its combination of the triazolo-pyrimidine core with the piperazine moiety, which enhances its pharmacokinetic properties and broadens its range of biological activities.
Properties
IUPAC Name |
3-ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFRAAWUFBVAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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